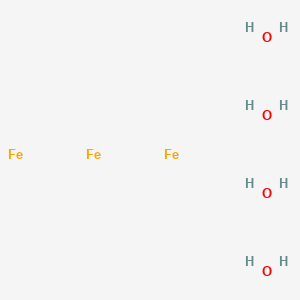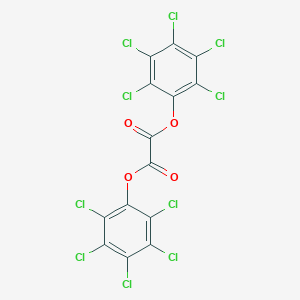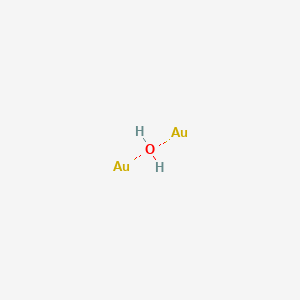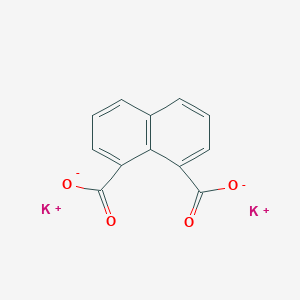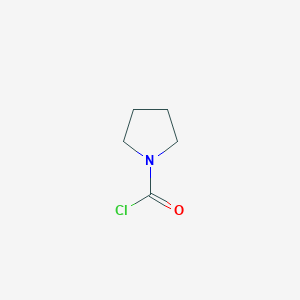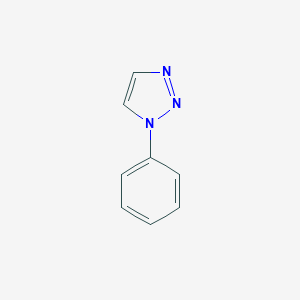
1-Phenyl-1H-1,2,3-triazole
概要
説明
1-Phenyl-1H-1,2,3-triazole, also known as phenyltriazole, is an organic compound with a wide range of applications in the scientific and medical fields. It is a heterocyclic aromatic compound with a five-membered ring structure that contains three nitrogen atoms. Phenyltriazole is a versatile compound with a wide range of uses in research and industry, including as a corrosion inhibitor, a dye, and a biological agent.
科学的研究の応用
Novel Triazole Derivatives in Drug Development
Triazole derivatives, including 1-Phenyl-1H-1,2,3-triazole, have been extensively studied for their potential in drug development due to their broad range of biological activities. Research has focused on the synthesis and evaluation of these compounds for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. There's a significant interest in finding more efficient preparations that align with green chemistry principles, addressing current health challenges, including bacterial resistance and neglected diseases (Ferreira et al., 2013).
Synthesis Routes for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, including this compound, involves copper-catalyzed azide-alkyne cycloaddition, one of the key click reactions. This method offers high selectivity, wide scope, fast reaction rates, and high yields, making it a cornerstone in the development of new compounds with various biological activities (Kaushik et al., 2019).
Corrosion Inhibition Applications
1,2,3-Triazole derivatives have also shown efficacy as corrosion inhibitors for metals and alloys in aggressive media. The derivatives, particularly 1,4-disubstituted variants, prepared through regioselective copper-catalyzed azide-alkyne cycloaddition, are noted for their environmental friendliness, stability, and good efficiency in protecting metals against corrosion (Hrimla et al., 2021).
Eco-friendly Synthesis Methods
Advancements in eco-friendly synthesis methods for 1,2,3-triazoles highlight the emphasis on sustainable chemistry. Recent reviews cover the use of microwave irradiation and green catalysts in the synthesis of these compounds, underscoring the push towards methods that reduce environmental impact while maintaining high efficiency and yield (de Souza et al., 2019).
Antifungal and Antimicrobial Agents
The exploration of 1,2,4-triazoles as potential antifungal and antimicrobial agents has been a significant area of research. The structural diversity of these compounds allows for the development of novel agents that can address drug resistance and toxicity issues prevalent in current treatments. Their broad spectrum of activity makes them promising candidates for new antifungal and antimicrobial therapies (Kazeminejad et al., 2022).
作用機序
Target of Action
1-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that has been found to interact with a variety of enzymes and receptors . It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and cognition. Additionally, it has been suggested to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, by inhibiting AChE and BuChE, it can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic transmission . Furthermore, it has been speculated that the sulfamate group of this compound undergoes a nucleophilic substitution reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site .
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway, leading to increased levels of acetylcholine and potentially enhancing cholinergic transmission . The interaction with the catalytic domain of the S. aureus topoisomerase IV enzyme could affect DNA replication and transcription processes .
Result of Action
The result of this compound’s action is the modulation of the activity of its target enzymes. By inhibiting AChE and BuChE, it could potentially enhance cholinergic transmission, which could have implications for cognitive function . Its interaction with the S. aureus topoisomerase IV enzyme could potentially inhibit the growth of this bacterium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by the pH and temperature of its environment . Furthermore, its interaction with its targets could be influenced by the presence of other molecules or drugs in the body.
Safety and Hazards
生化学分析
Biochemical Properties
1-Phenyl-1H-1,2,3-triazole has been shown to interact with a variety of enzymes and proteins. For instance, it has been found to interact with the amino acids present in the active site of EGFR receptors . These interactions involve various mechanisms such as electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction .
Cellular Effects
The effects of this compound on cells are diverse. For example, one study found that phenyl-1H-1,2,3-triazole derivatives showed compelling anti-inflammatory effects . Furthermore, this compound has been found to have antiproliferative effects, with certain derivatives showing potent activity against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. For instance, it has been suggested that the sulfamate group in certain derivatives of this compound undergoes a nucleophilic substitution reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site .
Temporal Effects in Laboratory Settings
It has been found that this compound derivatives have high chemical stability, being usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
特性
IUPAC Name |
1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINVSCCCUSCXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296829 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453-81-2 | |
| Record name | 1-Phenyl-1,3-triazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Q & A
A: Research on 1-phenyl-1H-1,2,3-triazole derivatives has revealed their potential as antagonists for GABA receptors, specifically showing selectivity for the β3 subtype over α1β2γ2 receptors. [, ] These compounds bind to a putative site within the channel-lining 2'-6' region of the second transmembrane segment of these receptors. [] This binding interaction inhibits the action of GABA, an inhibitory neurotransmitter, leading to various downstream effects depending on the specific receptor subtype targeted.
A: While specific information on material compatibility and stability of the unsubstituted this compound is limited within the provided research, the presence of diverse substituents on the core structure in various studies suggests a degree of tunability in its properties. [, , , , , , , , , , , ] This opens possibilities for tailoring its compatibility and stability under different conditions for specific applications.
A: Yes, computational methods played a key role in understanding the structure-activity relationships of this compound derivatives. Researchers have employed 3D-QSAR techniques, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). [, ] These methods, often coupled with molecular docking simulations, revealed key structural features contributing to the affinity and selectivity of these compounds for β3 GABA receptors. [, ]
ANone: SAR studies have demonstrated a strong influence of substituents on the activity and selectivity of 1-phenyl-1H-1,2,3-triazoles for GABA receptors. For instance:
- Benzene ring substitutions: A 2,6-dichloro-4-trifluoromethyl substitution pattern on the benzene ring enhances affinity for both β3 and α1β2γ2 receptors. [, ]
- Triazole ring substitutions: An n-propyl group at the 4-position and a chloromethyl or ethyl group at the 5-position of the triazole ring contribute to high potency and selectivity for the β3 receptor. [, ]
- Hydrophobic interactions: Differences in the hydrophobic environment within the binding site, particularly at the 2' position, are thought to contribute to the selectivity of these compounds for β3 over α1β2γ2 receptors. []
A: While specific PK/PD data isn't extensively discussed, some research indicates that this compound derivatives with high affinity for insect GABA receptors exhibit insecticidal activity against houseflies. [] This suggests in vivo efficacy and potential for further investigation of their pharmacokinetic properties.
A: Research primarily employed in vitro assays to evaluate the binding affinities of this compound derivatives for human β3 and α1β2γ2 GABA receptors expressed in cell lines. [, ] Additionally, some studies utilized houseflies as an animal model to investigate the insecticidal activity of specific derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


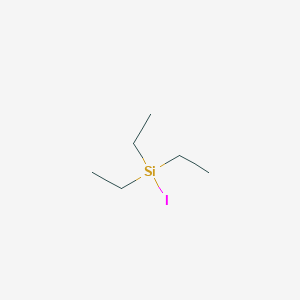
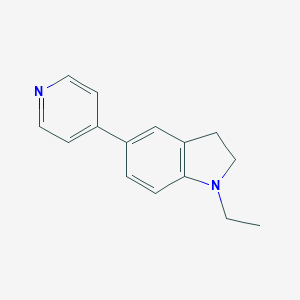
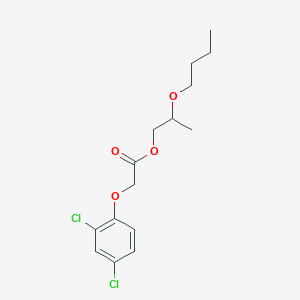

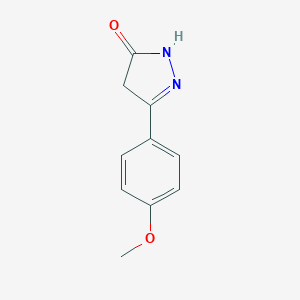

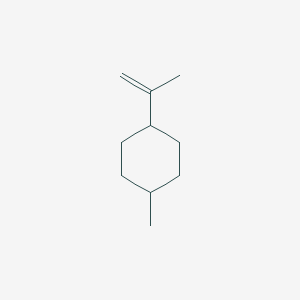
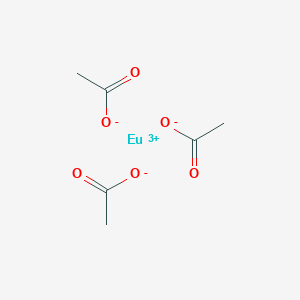
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
